molecular formula C11H13F3N2O B14034056 (2,3,6-Trifluoro-5-morpholinophenyl)methanamine

(2,3,6-Trifluoro-5-morpholinophenyl)methanamine

Cat. No.: B14034056
M. Wt: 246.23 g/mol
InChI Key: QKLMJHPXXBTZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: (2,3,6-Trifluoro-5-morpholinophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, (2,3,6-Trifluoro-5-morpholinophenyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl groups can enhance the binding affinity and selectivity of bioactive compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring high chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (2,3,6-Trifluoro-5-morpholinophenyl)methanamine involves its interaction with molecular targets through its trifluoromethyl and morpholine groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (2,3,6-Trifluoro-5-morpholinophenyl)methanamine is unique due to the presence of both trifluoromethyl groups and a morpholine ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

(2,3,6-trifluoro-5-morpholin-4-ylphenyl)methanamine

InChI

InChI=1S/C11H13F3N2O/c12-8-5-9(16-1-3-17-4-2-16)11(14)7(6-15)10(8)13/h5H,1-4,6,15H2

InChI Key

QKLMJHPXXBTZDH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2F)CN)F)F

Origin of Product

United States

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